molecular formula C11H8N2 B179422 4-Cyano-3-methylisoquinoline CAS No. 161468-32-2

4-Cyano-3-methylisoquinoline

Cat. No.: B179422
CAS No.: 161468-32-2
M. Wt: 168.19 g/mol
InChI Key: SZWLGBJCLZDZBY-UHFFFAOYSA-N
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Description

4-Cyano-3-methylisoquinoline is an organic compound with the molecular formula C₁₁H₈N₂. It is a derivative of isoquinoline, characterized by the presence of a cyano group at the fourth position and a methyl group at the third position.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylisoquinoline typically involves the cyclization of ortho-substituted benzaldehydes with nitriles. One common method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the use of ortho-bromoaryl ketones, terminal alkynes, and acetonitrile in the presence of a copper (I) catalyst to produce isoquinolines via a three-component cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

4-Cyano-3-methylisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Cyano-3-fluoroisoquinoline
  • 4-Cyano-3-isopropoxyisoquinoline
  • 4-Cyano-3-methylbenzoic acid

Comparison: 4-Cyano-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-Cyano-3-fluoroisoquinoline may exhibit similar inhibitory effects on protein kinase A, the presence of a fluorine atom can alter its pharmacokinetic properties. Similarly, 4-Cyano-3-isopropoxyisoquinoline may have different solubility and reactivity profiles due to the isopropoxy group .

Properties

IUPAC Name

3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLGBJCLZDZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274328
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-32-2
Record name 3-Methyl-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-cyano-3-methylisoquinoline interact with its target and what are the downstream effects?

A1: this compound is a known inhibitor of protein kinase A (PKA) [, , , , ]. It acts by competitively binding to the catalytic subunit of PKA, preventing the phosphorylation of downstream target proteins [, , , ]. This inhibition of PKA activity can have various downstream effects depending on the cellular context.

Q2: What is the structural characterization of this compound?

A2:

    Q3: Can you describe the Structure-Activity Relationship (SAR) of this compound?

    A3: While specific SAR data for this compound is limited in the provided abstracts, one study investigating phenolphthalein derivatives as calcium channel blockers provides some insights relevant to structural modifications and their impact on activity [].

    Q4: What are the in vitro and in vivo efficacy findings for this compound?

    A4: In vitro studies have demonstrated that this compound effectively inhibits PKA activity [, , , ]. For instance, it reversed the inhibitory effect of cAMP on c-mos mRNA polyadenylation in rat oocytes [] and enhanced norepinephrine-induced ERK1/2 phosphorylation in CHO-K1 cells [, ].

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